molecular formula C11H11N3O3 B1419827 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid CAS No. 1152561-56-2

1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1419827
CAS No.: 1152561-56-2
M. Wt: 233.22 g/mol
InChI Key: UCADPYGTXRQUBE-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with appropriate heterocyclic amines . For instance, the Ullmann reaction with 1,3-dimethyl-5-amino pyrazole afforded the formation of a compound, which was reacted with Grignard reagent CH3MgBr, and it was hydrolysed to yield an alcohol, which was cyclised with PPA at 85–110 °C .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and pyrimidine fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the Ullmann reaction with 1,3-dimethyl-5-amino pyrazole . This compound was reacted with Grignard reagent CH3MgBr, and it was hydrolysed to yield an alcohol, which was cyclised with PPA at 85–110 °C .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their structure . For instance, a significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .

Scientific Research Applications

  • Functionalization Reactions and Theoretical Studies :

    • A study conducted by Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of related pyrazole carboxylic acids, providing insights into their potential chemical applications and reaction mechanisms. This research highlights the versatility of pyrazole derivatives in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).
  • Synthesis and Cyclization Studies :

    • Research by Chigorina, Bespalov, and Dotsenko (2019) explored the synthesis and cyclization of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the potential of pyrazole derivatives in creating novel compounds with diverse structural features (Chigorina, Bespalov, & Dotsenko, 2019).
  • Crystal Structure and Computational Studies :

    • A study by Shen, Huang, Diao, and Lei (2012) focused on the synthesis, crystal structure, and computational study of pyrazole derivatives. This research provides valuable information on the structural characteristics of these compounds, which is crucial for understanding their potential applications (Shen, Huang, Diao, & Lei, 2012).
  • Antimicrobial Activity Research :

    • Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) investigated the synthesis of nicotinic acid hydrazide derivatives of pyrazoles and evaluated their antimicrobial activity. This study highlights the potential of pyrazole derivatives in the development of new antimicrobial agents (Sidhaye et al., 2011).
  • Novel Synthesis Methods :

    • Research by Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, and Mirkhani (2018) reported on the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, showcasing the advancement in synthesis methods for pyrazole derivatives (Rahmani et al., 2018).
  • Corrosion Inhibition Studies :

    • A study by Bouklah, Attayibat, Hammouti, Ramdani, Radi, and Benkaddour (2005) examined the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid solution, demonstrating the potential application of these compounds in materials science (Bouklah et al., 2005).

Properties

IUPAC Name

1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-7-9(11(15)16)10(14(2)13-7)17-8-4-3-5-12-6-8/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADPYGTXRQUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
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1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid

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